molecular formula C7H11ClN2O B1372906 2-Amino-1-(pyridin-4-yl)ethanol dihydrochloride CAS No. 90345-25-8

2-Amino-1-(pyridin-4-yl)ethanol dihydrochloride

Cat. No.: B1372906
CAS No.: 90345-25-8
M. Wt: 174.63 g/mol
InChI Key: OGFHOEYYXFBSRQ-UHFFFAOYSA-N
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Description

2-Amino-1-(pyridin-4-yl)ethanol dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N2O. It is a versatile small molecule scaffold used in various research and industrial applications. This compound is known for its light yellow solid form and is primarily used in research settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(pyridin-4-yl)ethanol dihydrochloride typically involves the reaction of pyridine derivatives with amino alcohols. One common method includes the reaction of 4-pyridinecarboxaldehyde with 2-aminoethanol in the presence of a reducing agent to form the desired product. The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(pyridin-4-yl)ethanol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-(pyridin-4-yl)ethanol dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Amino-1-(pyridin-4-yl)ethanol dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular pathways and biochemical processes, making it useful in both research and therapeutic contexts .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(pyridin-3-yl)ethanol dihydrochloride
  • 2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride
  • 2-Amino-1-(pyridin-4-yl)propanol dihydrochloride

Uniqueness

2-Amino-1-(pyridin-4-yl)ethanol dihydrochloride is unique due to its specific structural configuration, which allows for distinct interactions with biological molecules. This uniqueness makes it a valuable tool in research and industrial applications, offering different reactivity and binding properties compared to its analogs .

Properties

CAS No.

90345-25-8

Molecular Formula

C7H11ClN2O

Molecular Weight

174.63 g/mol

IUPAC Name

2-amino-1-pyridin-4-ylethanol;hydrochloride

InChI

InChI=1S/C7H10N2O.ClH/c8-5-7(10)6-1-3-9-4-2-6;/h1-4,7,10H,5,8H2;1H

InChI Key

OGFHOEYYXFBSRQ-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C(CN)O.Cl.Cl

Canonical SMILES

C1=CN=CC=C1C(CN)O.Cl

Pictograms

Irritant

Origin of Product

United States

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